molecular formula C15H14N4OS B2784623 N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide CAS No. 671198-93-9

N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

Cat. No. B2784623
CAS RN: 671198-93-9
M. Wt: 298.36
InChI Key: DTSJXGGDUOORKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine moiety, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-a]pyridine ring, an acetamide group (CONH2), and a methylphenyl group (C6H5CH3). The exact structure and the positions of these groups within the molecule would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the exact structure and the positions of the functional groups. Generally, amides (like the acetamide group in this molecule) can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The triazolo[4,3-a]pyridine ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses. This could involve testing its biological activity, studying its reactivity to develop new synthetic methods, or investigating its physical and chemical properties .

properties

IUPAC Name

N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-5-7-12(8-6-11)16-14(20)10-21-15-18-17-13-4-2-3-9-19(13)15/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSJXGGDUOORKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.